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Compound Name: Voriconazole

Cat. No.: B182144

Welcome to the technical support center dedicated to addressing the challenges of
voriconazole resistance in clinical isolates of Candida. This resource is designed for
researchers, scientists, and drug development professionals actively working in the field of
medical mycology. Here, you will find in-depth troubleshooting guides, frequently asked
guestions, and detailed experimental protocols to support your research endeavors.

l. Frequently Asked Questions (FAQSs)

This section addresses common questions regarding voricona-zole resistance in Candida
species.

Q1: My Candida isolate shows a high MIC for
voriconazole. What are the primary resistance
mechanisms | should investigate?

Al: Voriconazole resistance in Candida is multifactorial. The primary mechanisms to

investigate include:

o Target Site Mutations: Point mutations in the ERG11 gene, which encodes the target enzyme
lanosterol 14-a-demethylase, can reduce voriconazole's binding affinity.[1][2][3] Specific
mutations have been shown to confer resistance to both fluconazole and voriconazole.[4][5]
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» Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding
cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS)
transporters (MDR1) leads to the active removal of voriconazole from the fungal cell.[2][6]
[7] This is often regulated by gain-of-function mutations in transcription factors like TAC1 and
MRR1.[6][8][9]

o Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target
enzyme Ergllp can titrate the inhibitory effect of voriconazole.

Q2: Are the CLSI and EUCAST breakpoints for
voriconazole against Candida the same? Which shouid |
use?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on
Antimicrobial Susceptibility Testing (EUCAST) have developed distinct, though increasingly
harmonized, broth microdilution methodologies and clinical breakpoints (CBPs) for
voriconazole.[10][11][12][13]

o CLSI Breakpoints: For C. albicans, C. tropicalis, and C. parapsilosis, the breakpoints are:
Susceptible (S) <0.125 pg/mL, Intermediate (I) 0.25-0.5 pg/mL, and Resistant (R) =1 pg/mL.
[14][15][16] For other species like C. glabrata, epidemiological cutoff values (ECVs) are often
used to identify non-wild-type isolates in the absence of established CBPs.[14][15][16]

o EUCAST Breakpoints: EUCAST also provides species-specific breakpoints. It is crucial to
consult the latest guidelines from each organization as they are periodically updated.[17]

The choice between CLSI and EUCAST often depends on the standard practices of your
institution or region. Consistency in methodology is key for longitudinal studies.

Q3: I am observing a discrepancy between in vitro
susceptibility results and in vivo efficacy. What could be
the cause?

A3: This is a common challenge. Several factors can contribute to this discrepancy:
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Biofilm Formation:Candida species are notorious for forming biofilms, which are inherently
more resistant to antifungal agents than their planktonic counterparts.[18] Standard
susceptibility testing is performed on planktonic cells and may not reflect the resistance
profile of a biofilm.

Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of voriconazole at the
site of infection may not be sufficient to inhibit the pathogen, even if the isolate is susceptible
in vitro.

Host Factors: The immune status of the host plays a critical role in clearing the infection.

Drug Interactions: Voriconazole is metabolized by cytochrome P450 enzymes, and co-
administration of other drugs can alter its plasma concentrations.

Q4: Can combination therapy be an effective strategy to
overcome voriconazole resistance?

A4: Yes, combination therapy is a promising approach.[19][20] Synergistic or additive effects
have been observed with various combinations:

Voriconazole and Echinocandins (e.g., Caspofungin, Micafungin): This combination can be
effective, although some studies report indifference.[19][21][22] Echinocandins inhibit (3-
glucan synthesis, potentially increasing the permeability of the fungal cell wall to
voriconazole.[23]

Voriconazole and Other Azoles or Polyenes: These combinations have also been explored,
but the potential for antagonism exists.[19][24]

Voriconazole and Non-Antifungal Agents: Inhibitors of Hsp90 or calcineurin can re-sensitize
resistant isolates to voriconazole by disrupting cellular stress response pathways.[18][25]
[26][27]

Il. Troubleshooting Guides

Guide 1: Inconsistent Minimum Inhibitory Concentration
(MIC) Results
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Problem: You are observing significant variability in voriconazole MIC values for the same
Candida isolate across different experiments.

Potential Causes & Solutions:
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Potential Cause

Explanation

Troubleshooting Steps

Inoculum Preparation

Incorrect inoculum density is a
major source of error in

susceptibility testing.

1. Ensure the inoculum is
prepared from a fresh (18-24
hour) culture on appropriate
agar. 2. Standardize the
inoculum to a 0.5 McFarland
turbidity standard, which
corresponds to approximately
1-5 x 10”6 CFU/mL. 3. Further
dilute the standardized
suspension according to the
chosen protocol (CLSI or
EUCAST) to achieve the final
desired concentration in the

microtiter plate wells.

Media and Reagents

The composition of the test
medium can influence fungal

growth and drug activity.

1. Use RPMI-1640 medium as
specified by CLSI and
EUCAST guidelines.[12] 2.
Ensure the pH of the medium
is between 7.0 and 7.2. 3.
Prepare fresh voriconazole
stock solutions and store them
appropriately. Avoid repeated
freeze-thaw cycles.

Incubation Conditions

Temperature and duration of
incubation are critical for

reproducible results.

1. Incubate plates at 35°C for
24 hours. Reading at 48 hours
can sometimes be necessary
but may lead to trailing growth,
making endpoint determination
difficult.[28] 2. Ensure a humid
environment to prevent

evaporation from the wells.

Endpoint Reading

Subjectivity in visual endpoint
determination can lead to

variability.

1. For azoles, the endpoint is
typically defined as a 250%

reduction in growth compared
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to the drug-free control well.
[12] 2. Use a
spectrophotometer to read the
optical density at a suitable
wavelength (e.g., 530 nm) for
a more objective
measurement. 3. Include
quality control strains with
known MIC values in every
experiment to validate the

results.

Guide 2: Investigating the Molecular Basis of Resistance

Problem: You have a clinically resistant Candida isolate and want to determine the underlying
molecular mechanism(s).

Experimental Workflow:
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Caption: Workflow for investigating molecular resistance mechanisms.

Step-by-Step Protocol: Gene Expression Analysis of Efflux Pumps by
gRT-PCR

e RNA Extraction:
o Grow the Candida isolate to mid-log phase in a suitable broth medium (e.g., YPD).

o Optionally, expose a subculture to a sub-inhibitory concentration of voriconazole to
induce gene expression.
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o Harvest the cells and extract total RNA using a reliable method (e.g., hot phenol or a
commercial Kkit).

o Treat the RNA with DNase | to remove any contaminating genomic DNA.

o cDNA Synthesis:

o Synthesize first-strand cDNA from 1-2 ug of total RNA using a reverse transcriptase
enzyme and oligo(dT) or random primers.

e Quantitative PCR (qPCR):

o Design or obtain validated primers for your target genes (CDR1, CDR2, MDR1) and a
reference gene (e.g., ACT1).

o Perform gPCR using a SYBR Green or probe-based assay.

o Include a no-template control and a no-reverse-transcriptase control to check for
contamination.

o Data Analysis:

o Calculate the relative expression of the target genes using the 2-AACT method,
normalizing to the reference gene and comparing to a susceptible control strain.[1]

o Asignificant increase (typically >2-fold) in the expression of one or more efflux pump
genes in the resistant isolate suggests their involvement in the resistance phenotype.

Guide 3: Screening for Synergistic Drug Combinations

Problem: You want to identify compounds that can restore voriconazole susceptibility in a
resistant Candida isolate.

Experimental Approach: Checkerboard Assay

The checkerboard assay is a common method to assess the in vitro interaction between two
antimicrobial agents.
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Caption: Workflow for a checkerboard synergy assay.

Protocol and Interpretation:

» Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of voriconazole along the
x-axis and the second compound along the y-axis.

 Inoculation: Add a standardized inoculum of the resistant Candida isolate to each well.
 Incubation: Incubate the plate under standard conditions.
o Reading: Determine the MIC of each drug alone and in combination.

o Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following
formula:

o FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in
combination / MIC of drug B alone)

 Interpretation:
o Synergy: FIC index < 0.5
o Additivity/Indifference: 0.5 < FIC index < 4.0
o Antagonism: FIC index > 4.0

A synergistic interaction suggests that the combination may be a viable strategy to overcome
resistance.[29]

lll. Exploring Novel Therapeutic Strategies
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The rise of voriconazole resistance necessitates the exploration of new antifungal targets and
therapeutic approaches.

Targeting Stress Response Pathways

The molecular chaperone Hsp90 and the phosphatase calcineurin are critical for fungal stress
responses and have been implicated in antifungal drug resistance.[18][27]
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Caption: Hsp90's role in voriconazole resistance.
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Inhibiting Hsp90 or calcineurin can destabilize the cellular machinery that allows Candida to

tolerate the stress induced by voriconazole, thereby restoring its efficacy.[25][26][27] Several

investigational Hsp90 inhibitors are being explored for this purpose.[30]

Novel Antifungal Agents

Several new antifungal agents with novel mechanisms of action are in development, offering

potential alternatives for treating voriconazole-resistant infections:[31][32][33]

Drug Class Example Mechanism of Action  Spectrum of Activity
. Broad-spectrum,
Inhibits (1,3)-B-D- ) )
_ _ including azole- and
Triterpenoids Ibrexafungerp glucan synthase at a

novel binding site.[34]

echinocandin-resistant
Candida.[34]

Highly selective

Effective against

Tetrazoles Oteconazole inhibition of fungal azole-resistant strains.
CYP51.[34] [34]
] Inhibits the fungal
Inositol Broad-spectrum
] enzyme Gwtl, o ]

Acyltransferase Fosmanogepix ] ) activity against yeasts

o disrupting cell wall
Inhibitors and molds.[34]

integrity.[34]

Dihydroorotate
Dehydrogenase

Inhibitors

Olorofim

Inhibits pyrimidine

biosynthesis.

Active against some
azole-resistant molds.
[35]

These emerging agents represent the next generation of antifungals that may help address the

challenge of resistance to current therapies.[35]

References

o Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B.
D., ... & Walsh, T. J. (2011). Clinical breakpoints for voriconazole and Candida spp.
revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they
pertain to the development of species-specific interpretive criteria. Diagnostic Microbiology
and Infectious Disease, 70(3), 330-343. [Link]

© 2025 BenchChem. All rights reserved.

11/18

Tech Support


https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19958255/
https://www.researchgate.net/figure/Hsp90s-role-in-fungal-drug-resistance-Compromising-Hsp90-function-enhances-the-activity_fig1_26774082
https://pmc.ncbi.nlm.nih.gov/articles/PMC1694807/
https://research.utoronto.ca/technology-opportunities/db/fungal-selective-inhibitors-hsp90
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.semanticscholar.org/paper/Antifungal-Drug-Resistance-in-Candida-albicans%3A-for-Waykar-Kumarapillai/9b04df3ae259472984c6037f6fff9084af9f1010
https://pubmed.ncbi.nlm.nih.gov/39279690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987087/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.911322/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.911322/full
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Tascini, C., Sozio, E., Corte, L., Sbrana, F,, Ripoli, A., & Rossolini, G. M. (2021). Antifungal
Combinations against Candida Species: From Bench to Bedside. Journal of Fungi, 7(11),
933. [Link]

He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11
polymorphism in voriconazole-resistant Candida tropicalis: weak role of ERG11 expression,
ergosterol content, and membrane permeability. Antimicrobial agents and chemotherapy,
59(10), 6665-6667. [Link]

Pfaller, M. A., Diekema, D. J., Rex, J. H., & Rinaldi, M. G. (2005). Does one voriconazole
breakpoint suit all Candida species?. Antimicrobial agents and chemotherapy, 49(11), 4832-
4833. [Link]

Espinel-Ingroff, A. (2012). EUCAST and CLSI: Working Together Towards a Harmonized
Method for Antifungal Susceptibility Testing. Current Fungal Infection Reports, 6(4), 269-276.
[Link]

Bhatol, J., Dwivedi, S., Jain, V. K., Sisodiya, N., & Darwhekar, G. (2024). Exploring New
Antifungal Agents for the Treatment of Candida Infections in the Era of Resistance.
Biosciences Biotechnology Research Asia, 21(2). [Link]

Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of
MIC with outcome for Candida species tested against voriconazole: analysis and proposal
for interpretive breakpoints. Journal of clinical microbiology, 43(8), 3864-3870. [Link]

Shin, J. H., Kim, M. N., Kim, S. H., Lee, W. G., Suh, S. P,, & Ryang, D. W. (2004). In vitro
activities of voriconazole in combination with three other antifungal agents against Candida
glabrata. Journal of clinical microbiology, 42(8), 3804-3806. [Link]

Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B.
D., ... & Walsh, T. J. (2011). Clinical breakpoints for voriconazole and Candida spp.
revisited: Review of microbiologic, molecular, pharmacodynamic, and clinical data as they
pertain to the development of species-specific interpretive criteria.

Unspecified author. (n.d.). Antifungal Drug Resistance in Candida albicans: Identifying Novel
Targets for the Development of Effective Antifungal Agents. Semantic Scholar. [Link]
Campitelli, M. (2017). Combination Antifungal Therapy: A Review of Current Data.

Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal
Resistance in Pathogenic Candida Species. Journal of Fungi, 9(11), 1083. [Link]

Pfaller, M. A., Andes, D., Arendrup, M. C., Diekema, D. J., Espinel-Ingroff, A., Alexander, B.
D., ... & Walsh, T. J. (2011). Clinical breakpoints for voriconazole and Candida spp.
revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as they
pertain to the development of species-specific interpretive criteria. Diagnostic microbiology
and infectious disease, 70(3), 330-343. [Link]

Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of
MIC with outcome for Candida species tested against voriconazole: analysis and proposal

© 2025 BenchChem. All rights reserved. 12 /18 Tech Support


https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

for interpretive breakpoints. Journal of clinical microbiology, 43(8), 3864-3870. [Link]
Delattin, N., De Brucker, K., Vandamme, K., Meert, E., Marchand, A., Chaltin, P, ... &
Cammue, B. P. (2014). Anti-Candida-biofilm activity of micafungin is attenuated by
voriconazole but restored by pharmacological inhibition of Hsp90-related stress responses.
Antimicrobial agents and chemotherapy, 58(2), 1183-1187. [Link]

Unspecified author. (2024). Azole Combinations and Multi-Targeting Drugs That
Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(7), 548. [Link]

Flowers, S. A., Barker, K. S., Berkow, E. L., Toner, G., Chadwick, S. G., Gygax, S. E., ... &
Rogers, P. D. (2012). Contribution of clinically derived mutations in ERG11 to azole
resistance in Candida albicans. Antimicrobial agents and chemotherapy, 56(5), 2251-2264.
[Link]

Unspecified author. (2024). Coordinated regulation of Mdrl- and Cdrl-mediated protection
from antifungals by the Mrrl transcription factor in emerging Candida spp. mBio, 15(1),
e02517-23. [Link]

He, M., Zhang, L., Wang, Y., Zhang, Y., Wang, T., Wang, Y., ... & Zhang, F. (2015). ERG11
Polymorphism in Voriconazole-Resistant Candida tropicalis: Weak Role of ERG11
Expression, Ergosterol Content, and Membrane Permeability.

Borro, M., & Guggenbichler, J. P. (2011). Activities of triazole-echinocandin combinations
against Candida species in biofilms and as planktonic cells. Antimicrobial agents and
chemotherapy, 55(10), 4867-4873. [Link]

Unspecified author. (2024). Exploring the Arsenal of Novel Antifungal Drug Targets for
Combating Fungal Infections. Current Pharmaceutical Design, 30(25), 1883-1897. [Link]
Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsiouris, I., Roilides, E., &
Walsh, T. J. (2006). Effect of voriconazole combined with micafungin against Candida,
Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial agents and
chemotherapy, 50(3), 1042-1046. [Link]

Xiang, M. J., Liu, J. Y., Ni, Q., Wang, S., & Li, Y. (2013). Erg11 mutations associated with
azole resistance in clinical isolates of Candida albicans. FEMS yeast research, 13(4), 386-
393. [Link]

Unspecified author. (2011). Table 6 from Clinical breakpoints for voriconazole and Candida
spp. revisited: review of microbiologic, molecular, pharmacodynamic, and clinical data as
they pertain to the development of species-specific interpretive criteria. Semantic Scholar.
[Link]

Berkow, E. L., & Lockhart, S. R. (2021). Delineation of the Direct Contribution of Candida
auris ERG11 Mutations to Clinical Triazole Resistance. Mbio, 12(6), e02793-21. [Link]
Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current
Approaches. Clinical microbiology reviews, 30(3), 751-763. [Link]

© 2025 BenchChem. All rights reserved. 13/18 Tech Support


https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Unspecified author. (2024). Bridging Echinocandin With Azole Antifungal Therapy on
Prevention of Invasive Candidiasis Post—Lung Transplantation. Open Forum Infectious
Diseases, 11(9), ofae504. [Link]

Stergiopoulou, T., Meletiadis, J., Sein, T., Papaioannidou, P., Tsiouris, I., Roilides, E., &
Walsh, T. J. (2006). Effect of voriconazole combined with micafungin against Candida,
Aspergillus, and Scedosporium spp. and Fusarium solani. Antimicrobial agents and
chemotherapy, 50(3), 1042-1046. [Link]

Koth, C. M., & Koder, R. L. (2023). Molecular Mechanisms Associated with Antifungal
Resistance in Pathogenic Candida Species. Bohrium. [Link]

Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and
voriconazole resistance in Candida parapsilosis is conferred by gain-of-function mutations
in the MRR1 transcription factor gene. Antimicrobial agents and chemotherapy, 59(12), 7755-
7758. [Link]

Vandeputte, P., Ischer, F., Sanglard, D., & Coste, A. T. (2015). Fluconazole and
voriconazole resistance in Candida parapsilosis is conferred by gain-of-function mutations
in the MRR1 transcription factor gene. Antimicrobial agents and chemotherapy, 59(12), 7755-
7758. [Link]

Unspecified author. (2024). Interdisciplinary Approaches for the Discovery of Novel
Antifungals. Trends in molecular medicine, 30(8), 711-726. [Link]

Unspecified author. (2022). Novel Promising Antifungal Target Proteins for Conquering
Invasive Fungal Infections. Frontiers in cellular and infection microbiology, 12, 921648. [Link]
Johnson, E. M., & Szekely, A. (2017). A Practical Guide to Antifungal Susceptibility Testing.
Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S13-S19. [Link]

Unspecified author. (2024). To Study The Molecular Characterization Of Mdrl Gene And
Cdrl Gene With Association To Its Antifungal Resistance In Pathogenic.

Pfaller, M. A., Diekema, D. J., Rex, J. H., Rinaldi, M. G., & Walsh, T. J. (2005). Correlation of
MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal
for Interpretive Breakpoints.

Unspecified author. (n.d.). CLSI vs EUCAST methodologies for antifungal susceptibility
testing.

Liu, W, Li, L., Li, D., Wang, C., Li, Z., & Lou, W. (2015). The roles of CDR1, CDR2, and
MDR1 in kaempferol-induced suppression with fluconazole-resistant Candida albicans.
Pharmaceutical biology, 54(5), 845-851. [Link]

Unspecified author. (n.d.). Fungi (AFST). EUCAST. [Link]

Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and
Emerging Non-albicans Candida Species. Frontiers in microbiology, 8, 1983. [Link]
Espinel-Ingroff, A., Barchiesi, F., Hazen, K. C., & Martinez-Suarez, J. V. (2000). Optimizing
voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule,

© 2025 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/product/b182144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

species of Candida, and level of fluconazole susceptibility. Journal of clinical microbiology,
38(2), 592-598. [Link]

Unspecified author. (2024). Coordinated regulation of Mdrl- and Cdrl-mediated protection
from antifungals by the Mrrl transcription factor in emerging Candida spp. bioRxiv. [Link]
Unspecified author. (2015). The roles of CDR1, CDR2, and MDR1 in kaempferol-induced
suppression with fluconazole-resistant Candida albicans. Semantic Scholar. [Link]
Unspecified author. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for
Beginners. YouTube. [Link]

Unspecified author. (n.d.). Hsp90's role in fungal drug resistance. Compromising Hsp90
function...

O'Meara, T. R., & Alspaugh, J. A. (2012). Hsp90 governs dispersion and drug resistance of
fungal biofilms.

Singh, S. D., Robbins, N., Zaas, A. K., Schell, W. A., Perfect, J. R., & Cowen, L. E. (2009).
Genetic architecture of Hsp90-dependent drug resistance. PL0S genetics, 5(2), e1000399.
[Link]

Unspecified author. (n.d.). Fungal-selective Inhibitors of Hsp90. University of Toronto. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ERG11 Polymorphism in Voriconazole-Resistant Candida tropicalis: Weak Role of ERG11
Expression, Ergosterol Content, and Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]

2. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida
Species [mdpi.com]

3. journals.asm.org [journals.asm.org]
4. academic.oup.com [academic.oup.com]

5. Delineation of the Direct Contribution of Candida auris ERG11 Mutations to Clinical
Triazole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

6. healthinformaticsjournal.com [healthinformaticsjournal.com]

7. The roles of CDR1, CDR2, and MDR1 in kaempferol-induced suppression with
fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/product/b182144?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7927814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7927814/
https://www.mdpi.com/2073-4409/12/22/2655
https://www.mdpi.com/2073-4409/12/22/2655
https://journals.asm.org/doi/10.1128/aac.03470-14
https://academic.oup.com/femsyr/article/13/4/386/678873
https://pubmed.ncbi.nlm.nih.gov/34878305/
https://pubmed.ncbi.nlm.nih.gov/34878305/
https://www.healthinformaticsjournal.com/index.php/IJMI/article/download/2677/2699/5308
https://pubmed.ncbi.nlm.nih.gov/26459663/
https://pubmed.ncbi.nlm.nih.gov/26459663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

8. journals.asm.org [journals.asm.org]

9. Fluconazole and Voriconazole Resistance in Candida parapsilosis Is Conferred by Gain-
of-Function Mutations in MRR1 Transcription Factor Gene - PMC [pmc.ncbi.nim.nih.gov]

10. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal
Susceptibility Testing | Semantic Scholar [semanticscholar.org]

11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nim.nih.gov]
13. researchgate.net [researchgate.net]

14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

15. researchgate.net [researchgate.net]

16. Clinical breakpoints for voriconazole and Candida spp. revisited: review of microbiologic,
molecular, pharmacodynamic, and clinical data as they pertain to the development of
species-specific interpretive criteria - PubMed [pubmed.ncbi.nim.nih.gov]

17. EUCAST: Fungi (AFST) [eucast.org]

18. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens
[journals.plos.org]

19. mdpi.com [mdpi.com]

20. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma
auris - PMC [pmc.ncbi.nlm.nih.gov]

21. Effect of Voriconazole Combined with Micafungin against Candida, Aspergillus, and
Scedosporium spp. and Fusarium solani - PMC [pmc.ncbi.nim.nih.gov]

22. journals.asm.org [journals.asm.org]

23. Activities of Triazole-Echinocandin Combinations against Candida Species in Biofilms
and as Planktonic Cells - PMC [pmc.ncbi.nim.nih.gov]

24. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of
Clinical Medicine Research [jocmr.org]

25. Anti-Candida-biofilm activity of micafungin is attenuated by voriconazole but restored by
pharmacological inhibition of Hsp90-related stress responses - PubMed
[pubmed.ncbi.nim.nih.gov]

26. researchgate.net [researchgate.net]

27. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://journals.asm.org/doi/10.1128/aac.00842-15
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576118/
https://www.semanticscholar.org/paper/EUCAST-and-CLSI%3A-Working-Together-Towards-a-Method-Espinel-Ingroff-Cuenca%E2%80%90Estrella/fe775e83c8c56961fda969155e3194908db094b8
https://www.semanticscholar.org/paper/EUCAST-and-CLSI%3A-Working-Together-Towards-a-Method-Espinel-Ingroff-Cuenca%E2%80%90Estrella/fe775e83c8c56961fda969155e3194908db094b8
https://pmc.ncbi.nlm.nih.gov/articles/PMC7194854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305799/
https://www.researchgate.net/figure/CLSI-vs-EUCAST-methodologies-for-antifungal-susceptibility-testing_tbl1_283242489
https://researchportal.ukhsa.gov.uk/en/publications/clinical-breakpoints-for-voriconazole-and-candida-spp-revisited-r
https://www.researchgate.net/publication/51101774_Clinical_breakpoints_for_voriconazole_and_Candida_spp_revisited_Review_of_microbiologic_molecular_pharmacodynamic_and_clinical_data_as_they_pertain_to_the_development_of_species-specific_interpretive_
https://pubmed.ncbi.nlm.nih.gov/21546199/
https://pubmed.ncbi.nlm.nih.gov/21546199/
https://pubmed.ncbi.nlm.nih.gov/21546199/
https://www.eucast.org/fungi-afst/
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1002257
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1002257
https://www.mdpi.com/2309-608X/8/10/1077
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1315951/
https://journals.asm.org/doi/abs/10.1128/aac.49.12.5157-5159.2005
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3088240/
https://www.jocmr.org/index.php/JOCMR/article/view/2992/1801
https://www.jocmr.org/index.php/JOCMR/article/view/2992/1801
https://pubmed.ncbi.nlm.nih.gov/19958255/
https://pubmed.ncbi.nlm.nih.gov/19958255/
https://pubmed.ncbi.nlm.nih.gov/19958255/
https://www.researchgate.net/figure/Hsp90s-role-in-fungal-drug-resistance-Compromising-Hsp90-function-enhances-the-activity_fig1_26774082
https://pmc.ncbi.nlm.nih.gov/articles/PMC1694807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1694807/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

e 28. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time,
Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC
[pmc.ncbi.nlm.nih.gov]

e 29. In Vitro Activities of Voriconazole in Combination with Three Other Antifungal Agents
against Candida glabrata - PMC [pmc.ncbi.nim.nih.gov]

e 30. Fungal-selective Inhibitors of Hsp90 | Research & Innovation [research.utoronto.ca]

» 31. [PDF] Antifungal Drug Resistance in Candida albicans: Identifying Novel Targets for the
Development of Effective Antifungal Agents. | Semantic Scholar [semanticscholar.org]

o 32. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 33. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC
[pmc.ncbi.nlm.nih.gov]

o 34. Exploring New Antifungal Agents for the Treatment of Candida Infections in the Era of
Resistance — Biosciences Biotechnology Research Asia [biotech-asia.org]

» 35. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal
Infections [frontiersin.org]

 To cite this document: BenchChem. [Technical Support Center: Overcoming Voriconazole
Resistance in Candida Clinical Isolates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-
clinical-isolates-of-candida]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC85370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC85370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC85370/
https://pmc.ncbi.nlm.nih.gov/articles/PMC514763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC514763/
https://research.utoronto.ca/technology-opportunities/db/fungal-selective-inhibitors-hsp90
https://www.semanticscholar.org/paper/Antifungal-Drug-Resistance-in-Candida-albicans%3A-for-Waykar-Kumarapillai/9b04df3ae259472984c6037f6fff9084af9f1010
https://www.semanticscholar.org/paper/Antifungal-Drug-Resistance-in-Candida-albicans%3A-for-Waykar-Kumarapillai/9b04df3ae259472984c6037f6fff9084af9f1010
https://pubmed.ncbi.nlm.nih.gov/39279690/
https://pubmed.ncbi.nlm.nih.gov/39279690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11987087/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.biotech-asia.org/vol22no4/exploring-new-antifungal-agents-for-the-treatment-of-candida-infections-in-the-era-of-resistance/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.911322/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2022.911322/full
https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-clinical-isolates-of-candida
https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-clinical-isolates-of-candida
https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-clinical-isolates-of-candida
https://www.benchchem.com/product/b182144#overcoming-voriconazole-resistance-in-clinical-isolates-of-candida
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182144?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 18/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

